(R,R)-VVD-118313: A Technical Guide to a Highly Selective Allosteric JAK1 Inhibitor
(R,R)-VVD-118313: A Technical Guide to a Highly Selective Allosteric JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R,R)-VVD-118313, a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1). This document details its mechanism of action, selectivity profile, and the experimental methodologies used for its characterization.
Core Concepts: Mechanism and Selectivity
(R,R)-VVD-118313, also referred to as compound 5a, is a covalent inhibitor that targets a unique, isoform-restricted cysteine residue (C817) located in the pseudokinase (JH2) domain of JAK1.[1][2] This allosteric mechanism of action confers a high degree of selectivity for JAK1 over other members of the JAK family, a significant advantage over traditional ATP-competitive inhibitors that often suffer from off-target effects due to the highly conserved nature of the ATP-binding pocket.[2][3]
The covalent engagement of C817 by (R,R)-VVD-118313 blocks the trans-phosphorylation of JAK1, a critical step in the activation of the JAK-STAT signaling pathway.[1][4] This, in turn, prevents the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling cascades initiated by various cytokines.[1][5]
Quantitative Data Presentation
The selectivity of (R,R)-VVD-118313 is demonstrated by its potent inhibition of JAK1-mediated signaling pathways with minimal impact on pathways driven by other JAK isoforms.
| Inhibitor | Assay | Cell Type | IC50 (µM) | Reference |
| (R,R)-VVD-118313 | IFNα-stimulated pSTAT1 | Human PBMCs | ~0.02 | [6] |
| (R,R)-VVD-118313 | IL-6-stimulated pSTAT3 | Human PBMCs | ~0.03-0.05 | [6] |
| Upadacitinib | IFNα-stimulated pSTAT1 | Human PBMCs | ~0.10-0.18 | [6] |
| Upadacitinib | IFNγ-stimulated pSTAT1 | Human PBMCs | ~0.10-0.18 | [6] |
| Upadacitinib | GM-CSF-stimulated pSTAT5 | Human PBMCs | ~0.10-0.18 | [6] |
(R,R)-VVD-118313 demonstrates significantly higher potency in inhibiting JAK1-dependent signaling compared to the pan-JAK inhibitor Upadacitinib.[6]
| Pathway | Primary Driving Kinase(s) | Effect of (R,R)-VVD-118313 | Reference |
| IFNα-pSTAT1 | JAK1/TYK2 | Full Blockade | [6] |
| IL-6-pSTAT3 | JAK1/JAK2/TYK2 | Full Blockade | [6] |
| IL-2-pSTAT5 | JAK1/JAK3 | Partial Blockade | [1] |
| GM-CSF-pSTAT5 | JAK2 | No Inhibition | [6] |
| IFNγ-pSTAT1 | JAK1 (scaffold)/JAK2 (catalytic) | Partial Blockade | [6] |
(R,R)-VVD-118313's inhibitory profile highlights its selectivity for JAK1-driven signaling pathways.)
Experimental Protocols
Cellular Assay for JAK1 Inhibition in Human PBMCs
This protocol describes the methodology to assess the inhibitory activity of (R,R)-VVD-118313 on cytokine-stimulated STAT phosphorylation in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI medium
-
Fetal Bovine Serum (FBS)
-
(R,R)-VVD-118313
-
Cytokines (e.g., IFNα, IL-6)
-
Lysis Buffer
-
Phospho-specific antibodies for STAT proteins (e.g., pSTAT1, pSTAT3)
-
Secondary antibodies
-
Western blot apparatus and reagents
Procedure:
-
Isolate human PBMCs using standard density gradient centrifugation.
-
Resuspend PBMCs in RPMI medium, optionally supplemented with FBS.
-
Prepare serial dilutions of (R,R)-VVD-118313 in the appropriate vehicle (e.g., DMSO).
-
Pre-treat PBMCs with varying concentrations of (R,R)-VVD-118313 or vehicle control for 2 hours.
-
Stimulate the cells with a specific cytokine (e.g., 100 ng/mL IFNα for 30 minutes or 25 ng/mL IL-6 for 30 minutes) to induce STAT phosphorylation.[7]
-
Lyse the cells and collect the protein lysates.
-
Perform protein quantification to ensure equal loading.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated STAT protein of interest.
-
Incubate with a suitable secondary antibody.
-
Visualize and quantify the protein bands to determine the extent of inhibition.
Cellular Assay for JAK1 Selectivity using 22Rv1 Cells
This protocol outlines the use of JAK1-deficient 22Rv1 cells reconstituted with wild-type or mutant JAK1 to confirm the target engagement and selectivity of (R,R)-VVD-118313.
Materials:
-
22Rv1 human prostate cancer cells (JAK1-deficient)
-
Expression vectors for wild-type JAK1, C817A-JAK1 mutant, and C810A-JAK1 mutant
-
Transfection reagents
-
Cell culture medium and supplements
-
(R,R)-VVD-118313
-
Cytokines (e.g., IFNα, IL-6) and other stimuli (e.g., prolactin for JAK2)
-
Western blot reagents as described in Protocol 3.1
Procedure:
-
Transfect 22Rv1 cells with expression vectors for wild-type JAK1, C817A-JAK1, or C810A-JAK1.
-
Culture the transfected cells to allow for protein expression.
-
Treat the cells with (R,R)-VVD-118313 (e.g., 2 µM for 2 hours).[5]
-
Stimulate the cells with appropriate cytokines to activate specific JAK-STAT pathways (e.g., IFNα for JAK1, prolactin for JAK2).[1]
-
Perform western blotting for phosphorylated STAT proteins as described in Protocol 3.1.
-
Analyze the results to confirm that (R,R)-VVD-118313 inhibits signaling in cells expressing wild-type and C810A-JAK1, but not in cells with the C817A mutation, demonstrating its specific engagement of the C817 residue.[1]
Visualizations
JAK-STAT Signaling Pathway and the inhibitory action of (R,R)-VVD-118313.
Experimental workflow for assessing JAK1 inhibition in human PBMCs.
Logical relationship of (R,R)-VVD-118313's selective mechanism of action.
References
- 1. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
